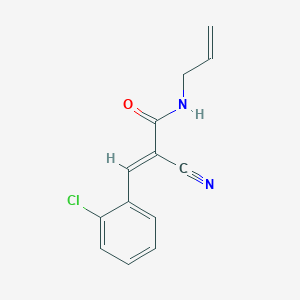
N-甲基喹啉-5-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylquinoline-5-sulfonamide is a compound with the molecular weight of 222.27 . It is typically in powder form .
Molecular Structure Analysis
Sulfonamides, including N-Methylquinoline-5-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides, such as N-Methylquinoline-5-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .科学研究应用
抑制细胞毒性T淋巴细胞介导的裂解和细胞增殖
已经研究了包括N-甲基喹啉-5-磺酰胺衍生物在内的异喹啉磺酰胺对细胞毒性T淋巴细胞介导的裂解和细胞增殖的影响。已知这些化合物可抑制蛋白激酶C活性,而蛋白激酶C活性在CTL介导的裂解和淋巴细胞和肿瘤细胞增殖等细胞功能中起着至关重要的作用(Juszczak & Russell, 1989)。
抗菌活性
N-甲基喹啉-5-磺酰胺及其衍生物表现出显着的抗菌和抗真菌活性。与母体化合物相比,这些活性被观察到更高,表明这些衍生物在对抗各种细菌和真菌菌株方面是有效的(Dixit et al., 2010)。
血管扩张活性
N-甲基喹啉-5-磺酰胺的某些衍生物,特别是N-(2-氨基乙基)-5-异喹啉磺酰胺衍生物,已被合成并显示出具有血管扩张作用。该活性在体内进行了评估,表明在心血管药物开发中具有潜在应用(Morikawa, Sone, & Asano, 1989)。
细胞毒活性与分子对接
N-甲基喹啉-5-磺酰胺衍生物也因其对各种癌细胞系的细胞毒活性而被探索。这项研究包括分子对接研究,以了解这些化合物的结合模式,表明它们作为抗癌剂的潜力(Ghorab et al., 2016)。
PET显像剂的开发
已经对N-甲基喹啉-5-磺酰胺衍生物进行了研究,以开发使用正电子发射断层扫描(PET)测量蛋白激酶A水平的显像剂。这些研究对于针对神经精神疾病的药物开发具有重要意义(Vasdev et al., 2008)。
对肿瘤进展的影响
研究表明,某些异喹啉磺酰胺,包括N-甲基喹啉-5-磺酰胺衍生物,可以影响肿瘤进展和转移,为癌症治疗提供了见解(Blaya et al., 1998)。
作用机制
Target of Action
N-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
N-Methylquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately inhibiting bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by N-Methylquinoline-5-sulfonamide is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, N-Methylquinoline-5-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA replication and cell division .
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The impact of these properties on the bioavailability of N-Methylquinoline-5-sulfonamide would need further investigation.
Result of Action
The molecular effect of N-Methylquinoline-5-sulfonamide is the inhibition of the enzyme dihydropteroate synthetase, leading to a disruption in folic acid synthesis . On a cellular level, this results in a halt in DNA replication and cell division, effectively inhibiting the growth and proliferation of bacteria .
Action Environment
The action, efficacy, and stability of N-Methylquinoline-5-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of N-Methylquinoline-5-sulfonamide
属性
IUPAC Name |
N-methylquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRACRMVJCLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)


![3,4-dimethoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2566665.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)
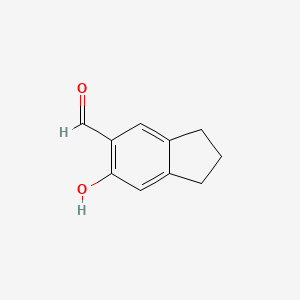
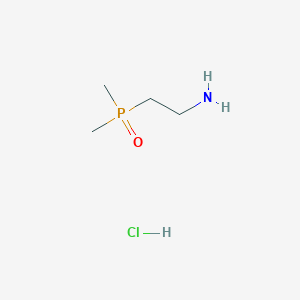
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)
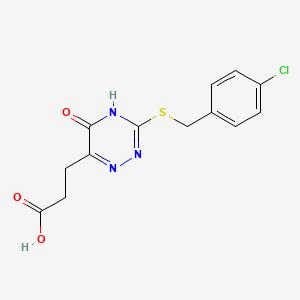


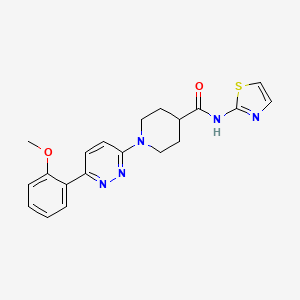
![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
